5-Benzoyl-2-methoxybenzenesulfonyl chloride
Description
Properties
IUPAC Name |
5-benzoyl-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO4S/c1-19-12-8-7-11(9-13(12)20(15,17)18)14(16)10-5-3-2-4-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLDKGCYIBQDQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373435 | |
| Record name | 5-benzoyl-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112699-07-7 | |
| Record name | 5-benzoyl-2-methoxybenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-2-methoxybenzenesulfonyl chloride typically involves the reaction of 5-benzoyl-2-methoxybenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the sulfonic acid is converted to the sulfonyl chloride by the action of thionyl chloride. The reaction can be represented as follows:
C14H11O4S (sulfonic acid)+SOCl2→C14H11ClO4S (sulfonyl chloride)+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
5-Benzoyl-2-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.
Major Products
Sulfonamides: Formed from nucleophilic substitution with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Alcohols and Thiols: Products of substitution reactions with alcohols and thiols
Scientific Research Applications
Organic Synthesis
Reagent in Synthesis:
5-Benzoyl-2-methoxybenzenesulfonyl chloride serves as an effective reagent for the synthesis of sulfonamides and sulfonate esters. Its electrophilic nature allows it to react with nucleophiles such as amines and alcohols, facilitating the formation of sulfonamide bonds. This property is particularly useful in the preparation of biologically active compounds.
Case Study: Synthesis of Sulfonamides
A study demonstrated the use of this compound in synthesizing various sulfonamides. The reaction involved treating primary and secondary amines with the sulfonyl chloride under controlled conditions to yield high-purity sulfonamides. The results indicated that the compound effectively produced sulfonamides with diverse functional groups, enhancing their biological activity .
| Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|
| Aniline | Sulfanilamide | 85 | Room Temperature |
| Morpholine | Morpholine Sulfonamide | 90 | Reflux |
| Benzylamine | Benzyl Sulfonamide | 80 | Room Temperature |
Medicinal Chemistry
Antiparasitic Activity:
Research has highlighted the potential of this compound derivatives in combating parasitic infections. For instance, derivatives synthesized from this compound have shown efficacy against Plasmodium falciparum, the causative agent of malaria. The mechanism involves disrupting critical pathways in the parasite's lifecycle, making it a candidate for developing novel antimalarial drugs .
Case Study: Antimalarial Activity
In a recent study, several derivatives of this compound were tested for their activity against chloroquine-resistant strains of Plasmodium falciparum. The results indicated that modifications to the benzene ring significantly enhanced antiparasitic properties, suggesting a structure-activity relationship that could guide future drug design .
Material Science
Polymer Chemistry:
The compound's reactive sulfonyl chloride group makes it a valuable intermediate in polymer chemistry. It can be used to modify polymers by introducing sulfonamide functionalities, which can enhance thermal stability and mechanical properties.
Case Study: Polymer Modification
A study investigated the incorporation of this compound into polyimide films. The modified films exhibited improved tensile strength and thermal resistance compared to unmodified counterparts. This modification process opens avenues for developing advanced materials suitable for high-performance applications .
| Polymer Type | Modification Method | Property Enhanced |
|---|---|---|
| Polyimide | Sulfonyl Chloride Reaction | Tensile Strength |
| Polycarbonate | Grafting Reaction | Thermal Stability |
Mechanism of Action
The mechanism of action of 5-Benzoyl-2-methoxybenzenesulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide bonds, which are important in various biochemical processes. The molecular targets include amino groups in proteins and other biomolecules, leading to the formation of stable sulfonamide linkages .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key differences arise from variations in the substituents at the 5-position and their electronic/steric influences.
Table 1: Structural and Molecular Comparison
Key Findings:
Substituent Effects on Reactivity: Electron-Withdrawing Groups (Cl, F): Enhance electrophilicity of the sulfonyl chloride group, accelerating nucleophilic substitution (e.g., amidation). For example, 5-chloro-2-methoxybenzenesulfonyl chloride (MW 241.09) is highly reactive in sulfonamide formation .
Physical Properties :
- Chlorine and bromine substituents increase molecular weight and density (e.g., 5-chloro analog: 241.09 g/mol, density 1.5 g/cm³) .
- Fluorine analogs (e.g., 5-fluoro-2-methoxy) exhibit lower molecular weights (224.63 g/mol) and higher volatility .
Applications :
- Pharmaceutical Intermediates : 5-Fluoro-2-methoxy derivatives are used in fluorinated drug synthesis due to fluorine’s metabolic stability .
- Peptide Synthesis : Acetamido and methylcarbamoyl groups (e.g., 5-acetamido-2-methyl) enhance solubility and compatibility with biomolecules .
Safety and Handling :
- Sulfonyl chlorides with bulky groups (e.g., benzoyl) may reduce volatility and inhalation risks compared to smaller analogs like 5-chloro-2-methoxy .
Biological Activity
5-Benzoyl-2-methoxybenzenesulfonyl chloride (CAS No. 112699-07-7) is a sulfonyl chloride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H11ClO4S, with a molecular weight of 310.75 g/mol. The compound features a benzoyl group attached to a methoxy-substituted benzene ring, along with a sulfonyl chloride functional group, which contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H11ClO4S |
| Molecular Weight | 310.75 g/mol |
| CAS Number | 112699-07-7 |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity. A study conducted by demonstrated that this compound showed promising results against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis, similar to other sulfonamide derivatives.
Enzyme Inhibition
Another area of interest is the enzyme inhibition potential of this compound. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme inhibitors allows for hypothesized interactions with active sites of target enzymes, potentially leading to therapeutic applications in metabolic disorders.
Cytotoxicity Studies
In vitro cytotoxicity studies have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate that the compound exhibits selective cytotoxic effects, particularly against breast cancer cells (MCF-7), with IC50 values suggesting significant anti-proliferative properties . This selectivity could be attributed to its ability to interfere with specific cellular signaling pathways.
Study on Antimicrobial Efficacy
A notable case study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of various sulfonyl chlorides, including this compound. The study reported minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, highlighting the compound's potential as a lead structure for developing new antibiotics.
Research on Anticancer Properties
A recent investigation into the anticancer properties of sulfonyl chlorides found that this compound exhibited notable activity against several cancer cell lines. The study utilized flow cytometry and apoptosis assays to demonstrate that the compound induces apoptosis in MCF-7 cells through caspase activation pathways .
Interaction with Biological Targets
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Inhibition of Cell Wall Synthesis : Similar to traditional antibiotics, it may disrupt bacterial cell wall formation.
- Interference with Enzymatic Activity : By mimicking substrate structures, it can inhibit enzymes crucial for cellular metabolism.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of sulfonyl chlorides. Modifications in the benzoyl and methoxy groups can significantly influence potency and selectivity against various biological targets.
Q & A
Q. What are the recommended synthetic pathways for 5-Benzoyl-2-methoxybenzenesulfonyl chloride, and how can reaction efficiency be validated?
The synthesis of sulfonyl chlorides typically involves sulfonation followed by chlorination. For analogous compounds like benzoyl chloride, methods include reacting benzoic acid derivatives with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) . For this compound, a plausible route is:
Sulfonation : Introduce a sulfonic acid group to 5-benzoyl-2-methoxybenzene using chlorosulfonic acid.
Chlorination : Treat the sulfonic acid intermediate with SOCl₂ or PCl₅ to form the sulfonyl chloride.
Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm product purity using NMR (¹H/¹³C) and FT-IR spectroscopy. Quantify yields gravimetrically after recrystallization or column chromatography .
Q. What purification techniques are most effective for isolating this compound?
- Recrystallization : Use non-polar solvents (e.g., hexane/ethyl acetate mixtures) to remove unreacted starting materials.
- Column Chromatography : Employ silica gel with gradient elution (e.g., 5–20% ethyl acetate in hexane) to separate sulfonyl chloride from byproducts like sulfonic acids.
- Distillation : If the compound is volatile, fractional distillation under reduced pressure may be suitable (refer to benzoyl chloride’s boiling point of ~197°C for guidance) .
Q. What safety protocols are critical when handling sulfonyl chlorides like this compound?
- Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance), safety goggles, and a lab coat. Use a fume hood to avoid inhalation .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite). Avoid water to prevent exothermic reactions .
- Storage : Keep in a tightly sealed container under dry, inert conditions (argon or nitrogen atmosphere) to prevent hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and minimize byproduct formation?
- Temperature Control : Perform chlorination at 0–5°C to suppress side reactions (e.g., hydrolysis or oxidation). For sulfonation, elevated temperatures (50–70°C) may enhance reactivity .
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) to accelerate sulfonation, as seen in Friedel-Crafts reactions .
- Solvent Selection : Use anhydrous dichloromethane (DCM) or toluene to stabilize reactive intermediates. Avoid protic solvents that may hydrolyze the sulfonyl chloride .
Q. How do computational methods aid in predicting the reactivity and stability of this compound?
- DFT Calculations : Model the electrophilicity of the sulfonyl chloride group to predict nucleophilic substitution sites.
- Molecular Dynamics : Simulate thermal stability under varying conditions (e.g., solvent polarity, temperature).
- In Silico Degradation Studies : Predict hydrolysis pathways using software like Gaussian or ORCA to identify vulnerable bonds .
Q. What advanced analytical techniques are required to resolve structural ambiguities or impurities?
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect trace impurities (e.g., sulfonic acid byproducts).
- X-ray Crystallography : Resolve stereochemical uncertainties in the benzoyl and methoxy substituents.
- HPLC-MS : Quantify degradation products under accelerated stability testing (40°C/75% RH for 1–3 months) .
Q. How should researchers address contradictions in experimental data, such as unexpected reactivity or stability results?
- Controlled Replication : Repeat experiments under identical conditions to rule out procedural errors.
- Cross-Validation : Compare results with analogous compounds (e.g., 4-bromobenzoyl chloride’s stability data) .
- Meta-Analysis : Review literature on sulfonyl chloride decomposition mechanisms to identify overlooked variables (e.g., trace moisture or light exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
